
2-Bromo-4-iodo-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-iodo-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of bromine and iodine substituents at positions 2 and 4, respectively, and a methyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodo-6-methylpyrimidine typically involves halogenation reactions. One common method is the bromination of 4-iodo-6-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrimidine derivatives. The process often includes halogen exchange reactions, where a pyrimidine derivative is first iodinated and then brominated. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-iodo-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents like toluene or DMF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Coupled products with aryl or vinyl groups.
Aplicaciones Científicas De Investigación
2-Bromo-4-iodo-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of halogenated pyrimidines with biological targets, such as enzymes and receptors.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-iodo-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms can enhance binding affinity and selectivity for certain targets, making it a valuable scaffold for drug design.
Comparación Con Compuestos Similares
- 2-Bromo-4-chloro-6-methylpyrimidine
- 2-Iodo-4-methylpyrimidine
- 2,4-Dibromo-6-methylpyrimidine
Comparison: 2-Bromo-4-iodo-6-methylpyrimidine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated pyrimidines. The combination of these halogens can influence the compound’s electronic properties and its behavior in chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5H4BrIN2 |
|---|---|
Peso molecular |
298.91 g/mol |
Nombre IUPAC |
2-bromo-4-iodo-6-methylpyrimidine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3 |
Clave InChI |
MKUKTZSVTMHBGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
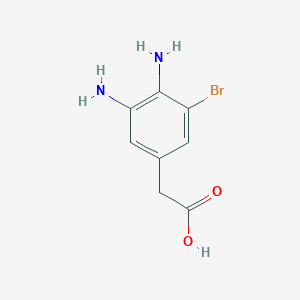
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)
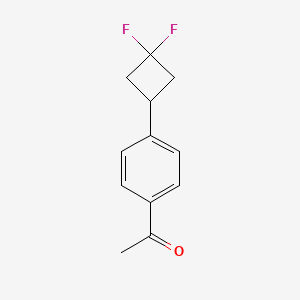

![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
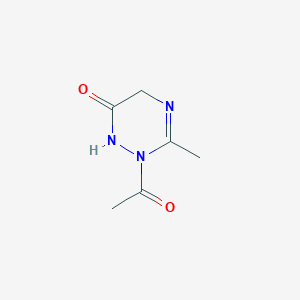
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
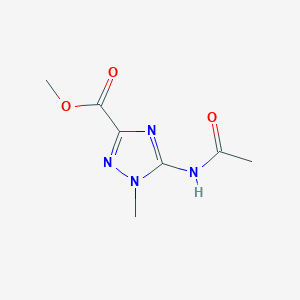
![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)

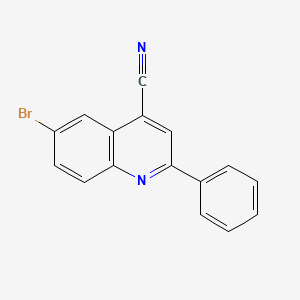
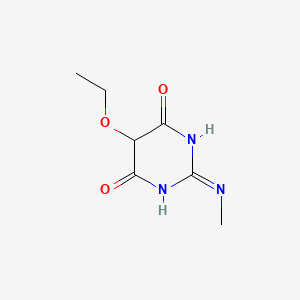
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
